Ethyl 13-bromotridecanoate
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Overview
Description
Ethyl 13-bromotridecanoate is an organic compound with the molecular formula C15H29BrO2. It is a brominated ester, which means it contains a bromine atom attached to a long carbon chain ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 13-bromotridecanoate can be synthesized through the bromination of ethyl tridecanoate. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 13th carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of automated systems for bromine addition and temperature control is common to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Ethyl 13-bromotridecanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Ethyl 13-hydroxytridecanoate, ethyl 13-aminotridecanoate.
Reduction: Ethyl tridecanoate.
Oxidation: 13-bromotridecanoic acid.
Scientific Research Applications
Ethyl 13-bromotridecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It is also used in studies involving halogenated compounds and their reactivity.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving brominated organic compounds.
Medicine: Explored for its potential use in drug development, especially in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of ethyl 13-bromotridecanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, making the compound reactive towards nucleophiles. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid. These reactions are facilitated by the presence of specific enzymes or chemical catalysts in biological and chemical systems.
Comparison with Similar Compounds
Ethyl 13-bromotridecanoate can be compared with other brominated esters and long-chain fatty acid esters:
Ethyl 13-chlorotridecanoate: Similar structure but with a chlorine atom instead of bromine. Chlorinated compounds are generally less reactive than brominated ones.
Mthis compound: Similar structure but with a methyl ester group instead of ethyl. Methyl esters are typically more volatile and have different solubility properties.
Ethyl 13-iodotridecanoate: Similar structure but with an iodine atom instead of bromine. Iodinated compounds are more reactive due to the larger atomic size of iodine.
This compound is unique due to its specific reactivity profile, making it valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C15H29BrO2 |
---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
ethyl 13-bromotridecanoate |
InChI |
InChI=1S/C15H29BrO2/c1-2-18-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16/h2-14H2,1H3 |
InChI Key |
QKUUZXSBBLUXMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCBr |
Origin of Product |
United States |
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